molecular formula C25H22N6O6 B1193879 N-((2r,4s)-2-Butyl-5-Methyl-4-(3-(5-Methylpyridin-2-Yl)ureido)-3-Oxohexyl)-N-Hydroxyformamide

N-((2r,4s)-2-Butyl-5-Methyl-4-(3-(5-Methylpyridin-2-Yl)ureido)-3-Oxohexyl)-N-Hydroxyformamide

Cat. No. B1193879
M. Wt: 502.49
InChI Key: IZZCIGKYHDDSHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UHF is a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma.

Scientific Research Applications

Inhibition of CYP3A Expression

A series of N-hydroxyformamide tumor necrosis factor-alpha converting enzyme (TACE)/matrix metalloprotease (MMP) inhibitors, including compounds similar to the requested chemical, were evaluated for their potential to induce human cytochrome P450 3A (CYP3A). These compounds were shown to activate the pregnane X receptor (PXR) and induce CYP3A in hepatocyte models. This indicates their potential in modulating enzymes involved in drug metabolism and detoxification processes in the human body (Tippin et al., 2003).

Potential as an Anti-fibrotic Drug

Compounds structurally related to N-((2r,4s)-2-Butyl-5-Methyl-4-(3-(5-Methylpyridin-2-Yl)ureido)-3-Oxohexyl)-N-Hydroxyformamide have been investigated for their pharmacokinetics, metabolism, and potential as anti-fibrotic drugs. A specific compound, IN-1130, demonstrated significant anti-fibrotic effects and potential as an oral anti-fibrotic drug, suggesting a potential application area for similar compounds (Y. W. Kim et al., 2008).

Application in Drug Discovery Programs

19F-nuclear magnetic resonance (NMR) has been used in drug discovery programs to support the development of potent inhibitors, including compounds related to the one . These compounds have shown promise in inhibiting HIV integrase, suggesting their potential in antiviral drug development (Monteagudo et al., 2007).

properties

Product Name

N-((2r,4s)-2-Butyl-5-Methyl-4-(3-(5-Methylpyridin-2-Yl)ureido)-3-Oxohexyl)-N-Hydroxyformamide

Molecular Formula

C25H22N6O6

Molecular Weight

502.49

IUPAC Name

5-((4-(((2-(4-(Dimethylamino)phenyl)-3-hydroxy-4-oxo-4H-chromen-7-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione

InChI

InChI=1S/C25H22N6O6/c1-30(2)17-5-3-14(4-6-17)23-22(33)21(32)19-8-7-18(9-20(19)37-23)36-13-16-12-31(29-28-16)11-15-10-26-25(35)27-24(15)34/h3-10,12,33H,11,13H2,1-2H3,(H2,26,27,34,35)

InChI Key

IZZCIGKYHDDSHF-UHFFFAOYSA-N

SMILES

O=C1NC(C(CN2N=NC(COC3=CC4=C(C=C3)C(C(O)=C(C5=CC=C(N(C)C)C=C5)O4)=O)=C2)=CN1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Uracil hydroxyflavone;  Uracil-hydroxyflavone;  UracilHydroxyflavone;  UHF

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((2r,4s)-2-Butyl-5-Methyl-4-(3-(5-Methylpyridin-2-Yl)ureido)-3-Oxohexyl)-N-Hydroxyformamide
Reactant of Route 2
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N-((2r,4s)-2-Butyl-5-Methyl-4-(3-(5-Methylpyridin-2-Yl)ureido)-3-Oxohexyl)-N-Hydroxyformamide
Reactant of Route 3
Reactant of Route 3
N-((2r,4s)-2-Butyl-5-Methyl-4-(3-(5-Methylpyridin-2-Yl)ureido)-3-Oxohexyl)-N-Hydroxyformamide
Reactant of Route 4
N-((2r,4s)-2-Butyl-5-Methyl-4-(3-(5-Methylpyridin-2-Yl)ureido)-3-Oxohexyl)-N-Hydroxyformamide
Reactant of Route 5
N-((2r,4s)-2-Butyl-5-Methyl-4-(3-(5-Methylpyridin-2-Yl)ureido)-3-Oxohexyl)-N-Hydroxyformamide
Reactant of Route 6
Reactant of Route 6
N-((2r,4s)-2-Butyl-5-Methyl-4-(3-(5-Methylpyridin-2-Yl)ureido)-3-Oxohexyl)-N-Hydroxyformamide

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